Cas no 2171413-72-0 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid)

5-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a key intermediate in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound's chiral center at the 3S position and branched alkyl chain contribute to its utility in constructing structurally diverse peptides with controlled stereochemistry. Its carboxylate functionality allows for further conjugation or activation, facilitating incorporation into complex molecular architectures. This derivative is particularly valuable in medicinal chemistry and bioconjugation applications, where precise control over amino acid incorporation is required. The product is typically characterized by high purity and stability under standard handling conditions.
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid structure
2171413-72-0 structure
Product name:5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid
CAS No:2171413-72-0
MF:C27H34N2O5
MW:466.569267749786
CID:6379263
PubChem ID:165560914

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid
    • EN300-1472878
    • 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
    • 2171413-72-0
    • Inchi: 1S/C27H34N2O5/c1-3-8-19(16-25(30)28-14-13-18(2)15-26(31)32)29-27(33)34-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,18-19,24H,3,8,13-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t18?,19-/m0/s1
    • InChI Key: XJQHWGDHMIHIKZ-GGYWPGCISA-N
    • SMILES: O(C(N[C@H](CC(NCCC(C)CC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1472878-100mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
100mg
$2963.0 2023-09-29
Enamine
EN300-1472878-250mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1472878-1000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1472878-50mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1472878-10000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472878-1.0g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
1g
$0.0 2023-06-06
Enamine
EN300-1472878-2500mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1472878-5000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472878-500mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
2171413-72-0
500mg
$3233.0 2023-09-29

Additional information on 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic Acid (CAS No: 2171413-72-0)

The compound 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid, with CAS number 2171413-72-0, is a highly specialized amino acid derivative that has garnered significant attention in the fields of organic chemistry and peptide synthesis. This compound is characterized by its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hexanamide side chain, and a chiral center at the third carbon of the pentanoic acid backbone. The Fmoc group, a widely used protecting group in peptide synthesis, plays a pivotal role in controlling the reactivity of the amine functional group during multi-step synthesis processes.

Recent advancements in peptide synthesis have highlighted the importance of stereochemistry in determining the biological activity of peptides. The (3S) configuration of this compound ensures precise stereochemical control, which is critical for applications in drug discovery and biotechnology. Researchers have demonstrated that the Fmoc group not only protects the amine during synthesis but also enhances the stability of intermediate products, making it an ideal choice for large-scale peptide production. Moreover, the hexanamide side chain introduces flexibility and solubility properties that are advantageous for various biochemical assays.

In terms of applications, this compound has been extensively utilized in the construction of bioactive peptides and proteins. Its role as a building block in solid-phase peptide synthesis (SPPS) has been well-documented, with studies showing improved yields and purity when compared to traditional amino acid derivatives. The integration of this compound into combinatorial libraries has also facilitated the discovery of novel bioactive sequences with potential therapeutic applications.

From a structural perspective, the 3-methyl substitution on the pentanoic acid backbone contributes to the compound's hydrophobicity, which is essential for membrane interactions and drug delivery applications. Recent studies have explored the use of this compound in designing lipid-penetrating peptides, where its hydrophobic character enhances cellular uptake without compromising bioactivity. Furthermore, its compatibility with orthogonal deprotection strategies has made it a versatile tool in medicinal chemistry.

The synthesis of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid involves a multi-step process that combines stereoselective synthesis with efficient protection/deprotection strategies. Key steps include the formation of the Fmoc-amide bond under mild conditions and the resolution of stereoisomers using chiral chromatography. These methods ensure high purity and optical integrity, which are critical for downstream applications.

In conclusion, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid (CAS No: 2171413-72-0) stands as a testament to advancements in peptide chemistry. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as an invaluable tool in modern drug discovery and biotechnological research.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue